An In-depth Technical Guide to 3-cyano-N-methylbenzamide
An In-depth Technical Guide to 3-cyano-N-methylbenzamide
Abstract: This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzamide, a key chemical intermediate in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthesis protocols, safety and handling procedures, and its significant role as a structural motif in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Core Compound Identification and Properties
3-cyano-N-methylbenzamide is an aromatic organic compound featuring a central benzene ring substituted with a cyano group and an N-methylamido group at the meta positions. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 363186-09-8 [1].
Below is a diagram illustrating the chemical structure of 3-cyano-N-methylbenzamide.
Caption: Chemical structure of 3-cyano-N-methylbenzamide.
Physicochemical Data Summary
The key quantitative properties of 3-cyano-N-methylbenzamide are summarized in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 363186-09-8 | [1] |
| Molecular Formula | C₉H₈N₂O | Inferred from structure |
| Molecular Weight | 160.17 g/mol | [2] |
| Physical Form | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF) based on the polarity of the amide group.[3] |
Synthesis and Mechanistic Insights
The synthesis of 3-cyano-N-methylbenzamide is typically achieved through standard amidation chemistry. The most direct and reliable method involves the reaction of a 3-cyanobenzoyl derivative with methylamine.
Recommended Synthetic Protocol: Acyl Chloride Method
This protocol is a robust and scalable method for producing 3-cyano-N-methylbenzamide with high purity.
Principle: The reaction proceeds via nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of methylamine. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of 3-cyano-N-methylbenzamide.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-cyanobenzoyl chloride (1.0 eq).
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Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.5 M.
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Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
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Addition of Reagents: Slowly add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of methylamine (1.1 eq, typically as a 40% solution in water or 2M in THF).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification (Initial): Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification (Final): The crude 3-cyano-N-methylbenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
While 3-cyano-N-methylbenzamide itself is not typically an active pharmaceutical ingredient (API), its core structure is a prevalent and valuable scaffold in medicinal chemistry. The benzamide moiety is a common feature in many drugs, and the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.
Role as a Key Building Block
Derivatives of cyanobenzamide have shown significant promise in targeting various biological pathways. The compound serves as a foundational fragment for building more complex molecules with tailored therapeutic activities.
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Enzyme Inhibition: The cyano and amide groups can form critical hydrogen bonds and polar interactions within the active sites of enzymes. Research on related structures has identified potent inhibitors for targets like Sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases.[4]
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Receptor Modulation: The rigid aromatic core provides a scaffold to which various substituents can be attached to optimize binding to nuclear hormone receptors. For example, complex derivatives have been developed as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2), a target for autoimmune diseases.[5]
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Metabolic Stability: The N-methyl group can prevent metabolic degradation at the amide nitrogen, a common liability in drug candidates, thereby improving pharmacokinetic profiles.
Caption: Logical flow from core scaffold to biological target.
Safety, Handling, and Storage
Proper handling of 3-cyano-N-methylbenzamide is essential in a laboratory setting. The following information is derived from supplier safety data sheets (SDS).
GHS Hazard Classification
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Pictograms:
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GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.[6]
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P270: Do not eat, drink or smoke when using this product.[6]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P501: Dispose of contents/container to an approved waste disposal plant.
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Handling and Storage Recommendations
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Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
3-cyano-N-methylbenzamide (CAS: 363186-09-8) is a compound of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile intermediate. While its primary value lies not in its own biological activity but in its role as a foundational scaffold, its frequent appearance in the patent and scientific literature for next-generation therapeutics underscores its importance. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for its effective and safe utilization in advanced research and development projects.
References
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